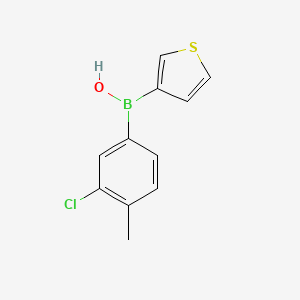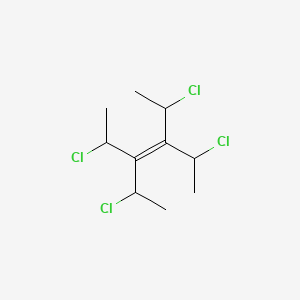
2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hexene backbone
Preparation Methods
The synthesis of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene typically involves the chlorination of hexene derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of simpler hydrocarbons.
Scientific Research Applications
2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolism.
Comparison with Similar Compounds
2,5-Dichloro-3,4-bis(1-chloroethyl)hex-3-ene can be compared with other chlorinated hexene derivatives, such as:
2,3,4,5-Tetrachlorohex-3-ene: This compound has four chlorine atoms and exhibits different reactivity and applications.
2,5-Dichlorohex-3-ene: With fewer chlorine atoms, this compound has distinct chemical properties and uses.
3,4-Dichloro-2,5-dimethylhex-3-ene:
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the resulting chemical properties, which make it suitable for a variety of specialized applications.
Properties
CAS No. |
918312-23-9 |
|---|---|
Molecular Formula |
C10H16Cl4 |
Molecular Weight |
278.0 g/mol |
IUPAC Name |
2,5-dichloro-3,4-bis(1-chloroethyl)hex-3-ene |
InChI |
InChI=1S/C10H16Cl4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h5-8H,1-4H3 |
InChI Key |
LVJXOOLEUHJJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C(C)Cl)C(C)Cl)C(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


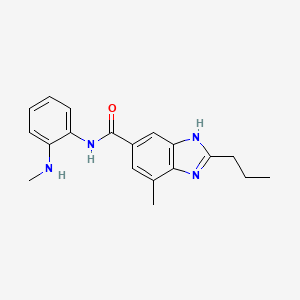
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
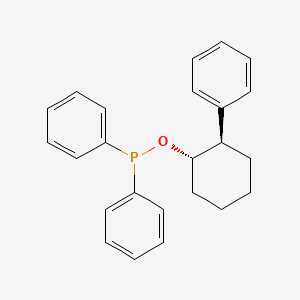

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
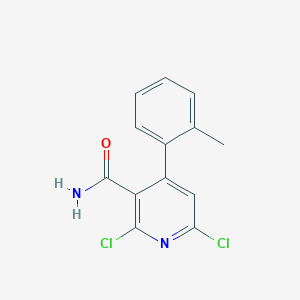
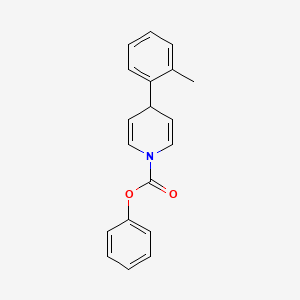
![4-[(5-{[4-(Diphenylamino)phenyl]ethynyl}pyridin-2-yl)ethynyl]benzonitrile](/img/structure/B12606492.png)
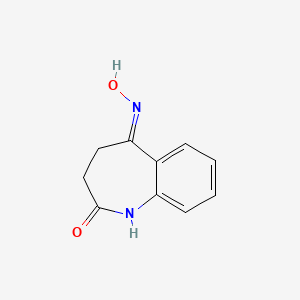
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
